molecular formula C10H11N3O3 B13644251 3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid

3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13644251
M. Wt: 221.21 g/mol
InChI Key: BLPRMRWFXNEGGX-UHFFFAOYSA-N
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Description

3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid is a heterocyclic compound that features both pyrazole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid typically involves the reaction of 1-ethyl-4-pyrazolecarboxaldehyde with appropriate reagents to form the desired isoxazole ring. One common method involves the use of a cyclization reaction where the aldehyde group reacts with a nitrile oxide intermediate to form the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process. For example, the use of silica-coated magnetic nanoparticles as catalysts has been explored for the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid
  • 3-(1-Propyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid
  • 3-(1-Butyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid

Uniqueness

3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid is unique due to its specific ethyl substitution on the pyrazole ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

3-(1-ethylpyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c1-3-13-5-7(4-11-13)9-8(10(14)15)6(2)16-12-9/h4-5H,3H2,1-2H3,(H,14,15)

InChI Key

BLPRMRWFXNEGGX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=C2C(=O)O)C

Origin of Product

United States

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